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Core Summary
Lu AE98134 is a novel small molecule that acts as a potent and partially selective positive

modulator of the voltage-gated sodium channel NaV1.1. Its mechanism of action involves

facilitating the sodium current mediated by NaV1.1 by shifting the voltage dependence of

activation to more negative potentials, slowing the inactivation kinetics, and promoting a

persistent inward current.[1][2] This modulation leads to an increase in the excitability of

neurons, particularly fast-spiking interneurons (FSINs), where NaV1.1 channels are highly

expressed.[1][2]

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Lu AE98134's activity on

NaV1.1 and its selectivity profile across other sodium channel isoforms.

Parameter Value Channel Assay System Reference

EC50 17 nM Human NaV1.1 Not Specified
MedChemExpres

s

Table 1: Potency of Lu AE98134 on NaV1.1
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Channel Isoform Effect of Lu AE98134 Reference

NaV1.1 Positive Modulation [1]

NaV1.2
Increased Activity (to a lesser

extent than NaV1.1)

MedChemExpress Product

Data

NaV1.5 Increased Activity
MedChemExpress Product

Data

NaV1.4 No Effect
MedChemExpress Product

Data

NaV1.6 No Effect
MedChemExpress Product

Data

NaV1.7 No Effect
MedChemExpress Product

Data

Table 2: Selectivity Profile of Lu AE98134

Mechanism of Action: Signaling Pathway
Lu AE98134 directly interacts with the NaV1.1 channel protein, leading to a conformational

change that alters its gating properties. This results in an increased sodium influx in response

to depolarization, thereby enhancing neuronal excitability.

Cell Membrane

NaV1.1 Channel Increased Na+ InfluxFacilitates OpeningLu AE98134 Positive Modulation Enhanced Neuronal
Excitability

Click to download full resolution via product page

Lu AE98134 positively modulates the NaV1.1 channel, leading to increased sodium influx and
enhanced neuronal excitability.

Experimental Protocols
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Detailed experimental protocols for the characterization of Lu AE98134 are not fully available

in the public domain. However, based on the primary literature, the following methodologies

were employed.

Whole-Cell Patch-Clamp Electrophysiology on HEK293
Cells

Objective: To characterize the effect of Lu AE98134 on the biophysical properties of human

NaV1.1 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.1

channel (SCN1A).

Methodology: Automated planar patch-clamp technology was utilized. This high-throughput

method allows for the recording of whole-cell currents from multiple cells simultaneously.

General Procedure:

HEK293 cells expressing NaV1.1 are cultured and prepared for patch-clamp recording.

Cells are perfused with an extracellular solution, and a recording pipette filled with an

intracellular solution establishes a whole-cell configuration.

A series of voltage protocols are applied to the cell to elicit sodium currents. These

protocols typically involve holding the cell at a negative membrane potential (e.g., -100

mV) and then stepping to a range of depolarized potentials to measure channel activation

and inactivation.

Lu AE98134 is applied at various concentrations to determine its effect on the sodium

current.

Data analysis focuses on parameters such as the current-voltage relationship, the voltage-

dependence of activation and steady-state inactivation, and the kinetics of the current. The

area under the sodium current trace is a key parameter for quantifying the modulatory

effect.
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Note: The precise composition of the intracellular and extracellular solutions, as well as the

specific voltage-clamp protocols used in the primary studies, have not been publicly

disclosed.

Electrophysiology on Fast-Spiking Interneurons in
Mouse Brain Slices

Objective: To investigate the effect of Lu AE98134 on the firing properties of a key neuronal

population expressing NaV1.1.

Animal Model: Dlx5/6+/- mutant mice, a model relevant to schizophrenia research where

fast-spiking interneurons have altered firing properties.

Methodology: Whole-cell patch-clamp recordings from fast-spiking interneurons in acute

brain slices.

General Procedure:

Acute coronal slices of the prefrontal cortex are prepared from adult mice.

Fast-spiking interneurons are visually identified for recording.

Whole-cell current-clamp recordings are performed to measure the neurons' firing

properties in response to injected current steps.

Lu AE98134 is bath-applied to the slice to determine its effect on action potential

threshold, firing frequency, and spike duration.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing a novel sodium

channel modulator like Lu AE98134.
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A typical workflow for the discovery and characterization of a novel sodium channel modulator.

Conclusion and Future Directions
Lu AE98134 is a valuable research tool for probing the function of NaV1.1 channels and their

role in neuronal excitability. Its ability to selectively enhance the activity of these channels

makes it a potential lead compound for the development of therapeutics for neurological

disorders characterized by impaired function of fast-spiking interneurons, such as

schizophrenia and certain forms of epilepsy. Further research is warranted to fully elucidate its

binding site on the NaV1.1 channel, to obtain a more detailed quantitative understanding of its

selectivity profile, and to evaluate its efficacy and safety in preclinical models of disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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